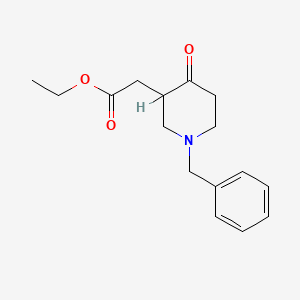

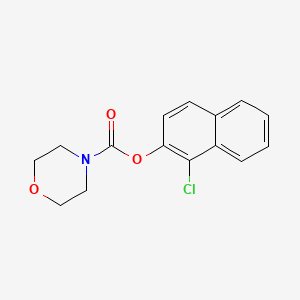

1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenylurea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The indole group is aromatic and planar, while the sulfonyl group is tetrahedral. The phenylurea group would also contribute to the complexity of the molecule.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The indole group is electron-rich and could potentially undergo electrophilic aromatic substitution. The sulfonyl group might be susceptible to nucleophilic attack, and the urea group could potentially participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of solubility, melting point, boiling point, and stability would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen

Molecular Structure and Chemical Properties

Studies on compounds with similar structural motifs, such as ethyl 3-[2-benzyl-1-(phenylsulfonyl)-1H-indol-3-yl]acrylate, highlight the intricate molecular interactions and conformational dynamics these molecules exhibit. For instance, intramolecular interactions and the spatial arrangement of sulfonyl groups relative to the indole system can significantly influence the molecule's reactivity and interaction with other molecules, such as in the formation of dimers through hydrogen bonding and π–π stacking interactions (K. Chinnakali et al., 2007).

Applications in Optical Imaging and Cancer Detection

The development of water-soluble near-infrared dyes for optical imaging in cancer detection illustrates the potential biomedical applications of complex organic molecules. A dye synthesized via an asymmetric approach, featuring a sulfonate group, demonstrated increased quantum yield and selectivity for bioconjugation, indicating its utility in developing molecular-based beacons for cancer detection (W. Pham, Z. Medarova, A. Moore, 2005).

Neuropharmacological Research

Compounds with an indole core structure have been synthesized and evaluated for their neuropharmacological properties, such as the exploration of 5-HT1D receptor agonist properties. This research provides valuable insights into the molecular features contributing to receptor binding affinity and efficacy, informing the design of novel therapeutic agents (T. Barf et al., 1996).

Fluorescent Molecular Probes

The synthesis of fluorescent solvatochromic dyes incorporating dimethylamino and sulfonyl groups on phenyloxazole demonstrates the application of these molecules in developing sensitive fluorescent probes. These probes can study biological events and processes, leveraging the fluorescence-environment dependence to provide insights into the molecular dynamics within biological systems (Z. Diwu et al., 1997).

Ethylene Production Inhibition in Plant Biology

Research on the inhibition of ethylene production by 1,1-dimethyl-4-(phenylsulfonyl)semicarbazide (DPSS) in carnation flowers underscores the role of sulfonyl-containing compounds in regulating plant growth and senescence. Such compounds can modulate ethylene biosynthesis pathways, offering insights into the design of agricultural chemicals aimed at extending the shelf life of perishable goods (Tomoko Onoue et al., 2000).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[2-(1,2-dimethylindol-3-yl)sulfonylethyl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S/c1-14-18(16-10-6-7-11-17(16)22(14)2)26(24,25)13-12-20-19(23)21-15-8-4-3-5-9-15/h3-11H,12-13H2,1-2H3,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDSFOPFXGTSRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)S(=O)(=O)CCNC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenylurea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

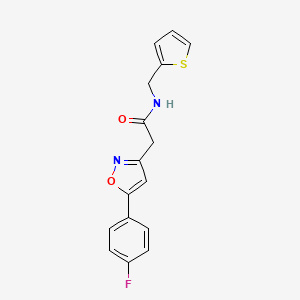

![(4-Methyl-1,3-thiazol-5-yl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2737616.png)

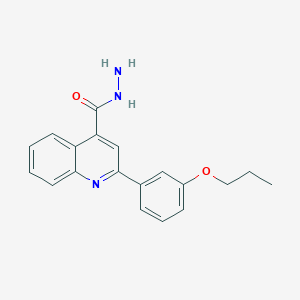

![2-(2,4-difluorophenoxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2737620.png)

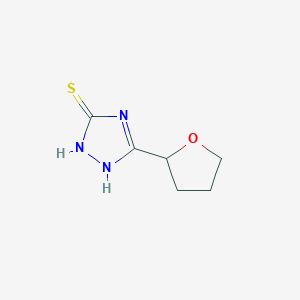

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2737626.png)